DesVI Substrate Discrimination Against the 3,6-Dideoxy Substrate
The N,N-dimethyltransferase DesVI (EC 2.1.1.234), which converts dTDP-3-amino-3,4,6-trideoxy-D-glucose to dTDP-D-desosamine, shows a marked catalytic preference for the natural substrate. Kinetic characterization reveals that the catalytic efficiency (kcat/KM) for the closest analog dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose is approximately 20-fold lower than that for the natural substrate dTDP-3-amino-4,6-dideoxy-α-D-glucopyranose (i.e., the target compound) [1]. Separately, in a heterologous DesVI from Methanobacterium congolense, the KM for the target compound was measured at 307.4 µM compared with 276.6 µM for the 3,6-dideoxy analog, with a kcat of 1.533 s⁻¹ reported for the target compound under conditions of pH 7.5, 24 °C, and 3.0 mM S-adenosyl-L-methionine [2][3].
| Evidence Dimension | Catalytic efficiency (kcat/KM) of DesVI methyltransferase |
|---|---|
| Target Compound Data | KM = 307.4 µM; kcat = 1.533 s⁻¹ (M. congolense DesVI, pH 7.5, 24 °C, 3.0 mM SAM) |
| Comparator Or Baseline | dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose: KM = 276.6 µM; kcat/KM ~20-fold lower than target compound (S. venezuelae DesVI) |
| Quantified Difference | ~20-fold reduction in kcat/KM for the 3,6-dideoxy analog relative to the target compound |
| Conditions | DesVI from Streptomyces venezuelae (kcat/KM comparison); DesVI from Methanobacterium congolense (KM and kcat values) |
Why This Matters
Users needing to produce dTDP-D-desosamine enzymatically must procure the correct 3,4,6-trideoxy substrate—substituting the 3,6-dideoxy analog will result in a ~20-fold catalytic penalty, severely compromising conversion efficiency and product yield.
- [1] BRENDA: EC 2.1.1.234, dTDP-3-amino-3,4,6-trideoxy-α-D-glucopyranose N,N-dimethyltransferase (DesVI), Substrate Specificity: kcat/KM for dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose is about 20-fold lower than for the natural substrate. View Source
- [2] STRING Database: desVI protein (Methanobacterium congolense), Kinetic parameters: KM=307.4 µM for dTDP-3-amino-3,4,6-trideoxy-α-D-glucopyranose; KM=276.6 µM for dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose. View Source
- [3] BRENDA Ligand: dTDP-3-amino-3,4,6-trideoxy-α-D-glucose, Enzyme Kinetic Parameters: kcat = 1.533 s⁻¹; KM = 0.3074 mM (pH 7.5, 24 °C, cosubstrate 3.0 mM S-adenosyl-L-methionine). View Source
